Ainsliadimer A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

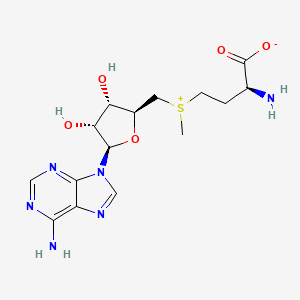

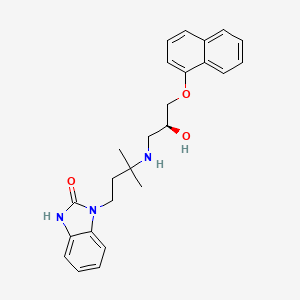

Ainsliadimer A is a natural selective inhibitor of IKKα/β by covalently binding a conserved cysteine.

Wissenschaftliche Forschungsanwendungen

Unique Structural and Biochemical Properties

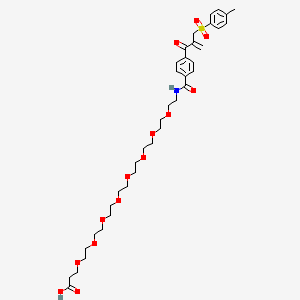

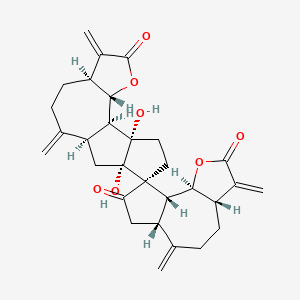

Ainsliadimer A, a distinctive dimeric sesquiterpene lactone isolated from Ainsliaea macrocephala, showcases an unusual carbon skeleton marked by a cyclopentane system interlinking two monomeric sesquiterpene lactone units. This molecular architecture is not just structurally intriguing but also biologically significant due to its potent inhibitory action against nitric oxide production in RAW264.7 cells stimulated by LPS, hinting at its potential anti-inflammatory capabilities (Wu et al., 2008).

Therapeutic Potential in Cancer and Inflammation

Ainsliadimer A has garnered attention for its role in modulating key biochemical pathways involved in cancer and inflammatory diseases. By selectively binding to the conserved cysteine 46 residue of IKKα/β and impeding their activities, Ainsliadimer A manifests a noteworthy inhibitory effect on both canonical and non-canonical NF-κB pathways. This action translates into the induction of cell death in various cancer cell lines and the repression of tumor growth and inflammatory responses in vivo, positioning Ainsliadimer A as a promising candidate for anticancer and anti-inflammatory therapies (Dong et al., 2015).

Synthetic Achievements and Mechanistic Insights

The biomimetic total synthesis of Ainsliadimer A has been accomplished, mirroring its natural biosynthesis process. This synthetic achievement not only underlines the feasibility of recreating complex natural products in a laboratory setting but also opens doors for further pharmacological studies and drug development (Li et al., 2010). Moreover, the mechanism of action of Ainsliadimer A and related oligomeric sesquiterpene lactones has been elucidated, revealing its potent anti-inflammatory activity by targeting previously unexplored allosteric sites in the NF-κB signaling pathway (Li et al., 2016).

Addressing Cancer via Targeting Antioxidant Enzymes

In a pivotal study, Ainsliadimer A was found to directly target peroxiredoxin 1 and 2 (PRDX1 and PRDX2), crucial members of the antioxidant enzyme family. By inhibiting their peroxidase activities, Ainsliadimer A elevates intracellular ROS levels, leading to oxidative stress and impaired mitochondrial function. This cascade of molecular events culminates in the inhibition of colorectal cancer cell proliferation and induction of apoptosis, underscoring the therapeutic potential of Ainsliadimer A in cancer treatment (Lv et al., 2023).

Eigenschaften

CAS-Nummer |

1039431-94-1 |

|---|---|

Produktname |

Ainsliadimer A |

Molekularformel |

C30H34O7 |

Molekulargewicht |

506.6 |

IUPAC-Name |

(3aR,3a'R,6aS,6a'S,7a'R,9S,9aS,9bR,10a'R,10b'R,10c'R)-7a',10a'-dihydroxy-3,3',6,6'-tetramethyleneicosahydro-2H-spiro[azuleno[4,5-b]furan-9,8'-cyclopenta[2,3]azuleno[4,5-b]furan]-2,2',8(3H,3'H)-trione |

InChI |

InChI=1S/C30H34O7/c1-13-5-7-17-15(3)26(32)36-24(17)22-19(13)11-21(31)28(22)9-10-29(34)23-20(12-30(28,29)35)14(2)6-8-18-16(4)27(33)37-25(18)23/h17-20,22-25,34-35H,1-12H2/t17-,18-,19-,20-,22-,23-,24-,25-,28+,29-,30-/m1/s1 |

InChI-Schlüssel |

QYIHABZOQGFHJO-FUNKSDCQSA-N |

SMILES |

O=C(O[C@@H]([C@@H]1[C@@]2([C@]([C@](CC2)(O)[C@H]3[C@@H]([C@H](CC4)C5=C)OC5=O)(O)C[C@@H]3C4=C)C(C[C@H]61)=O)[C@@H]7CCC6=C)C7=C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(+)-Ainsliadimer A; Ainsliadimer A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.